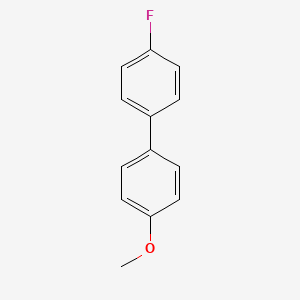

4-Fluoro-4'-methoxybiphenyl

Descripción general

Descripción

4-Fluoro-4’-methoxybiphenyl: is an organic compound with the molecular formula C₁₃H₁₁FO It is a biphenyl derivative where one phenyl ring is substituted with a fluorine atom and the other with a methoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-4’-methoxybiphenyl is through the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of 4-Fluorophenylboronic acid with 4-Bromoanisole in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of 4-Fluoro-4’-methoxybiphenyl often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-4’-methoxybiphenyl can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Major Products:

Oxidation: 4-Fluoro-4’-formylbiphenyl.

Reduction: 4-Methoxybiphenyl.

Substitution: 4-Amino-4’-methoxybiphenyl or 4-Thio-4’-methoxybiphenyl.

Aplicaciones Científicas De Investigación

Chemistry: 4-Fluoro-4’-methoxybiphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism by which 4-Fluoro-4’-methoxybiphenyl exerts its effects depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards certain nucleophiles. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .

Comparación Con Compuestos Similares

- 4-Fluoro-4’-methylbiphenyl

- 4-Methoxy-4’-fluorobiphenyl

- 4-Fluoro-4’-hydroxybiphenyl

Uniqueness: 4-Fluoro-4’-methoxybiphenyl is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating methoxy group. This combination imparts distinct electronic properties to the molecule, making it useful in various chemical and industrial applications .

Actividad Biológica

4-Fluoro-4'-methoxybiphenyl, also known as 4'-fluoro-4-methoxybiphenyl-3-amine, is an organic compound characterized by its biphenyl structure, featuring a fluorine atom at the 4-position and a methoxy group at the 4'-position. This compound has garnered attention in scientific research due to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: CHFNO\

- Molecular Weight: Approximately 233.24 g/mol

- Structure: The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups significantly influences the compound's reactivity and interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors involved in various biochemical pathways. Notably, it has been studied for its role as an inhibitor in neurogenic inflammation and pain pathways by modulating neurokinin receptors. The unique structural features of this compound allow it to influence cellular signaling and metabolic processes effectively.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines, such as HeLa and MCF-7, particularly at the G2/M phase. This effect is associated with increased apoptosis, highlighting its potential as a therapeutic agent against cancer .

| Cell Line | Concentration (nM) | Effect on Cell Cycle | Apoptotic Activity |

|---|---|---|---|

| HeLa | 100 | G2/M arrest | Increased |

| MCF-7 | 100 | G2/M arrest | Increased |

Neurokinin Receptor Modulation

The compound has been identified as a ligand for neurokinin receptors, suggesting its potential role in modulating neurogenic inflammation. This interaction may lead to therapeutic applications in pain management and inflammatory conditions.

Cytotoxicity Assays

In comparative studies, this compound demonstrated lower cytotoxicity compared to other halogenated derivatives, making it a promising candidate for further development in anticancer therapies. The IC values indicate a favorable profile for selective targeting of cancer cells while sparing normal cells .

Case Studies

- Study on Anticancer Properties : A series of derivatives were synthesized based on the biphenyl structure, including this compound. These derivatives were tested for their antiproliferative activity against various cancer cell lines. The results indicated that compounds with fluorine substitution exhibited enhanced activity compared to their non-fluorinated counterparts .

- Neurogenic Inflammation : Research focused on the interactions of this compound with neurokinin receptors revealed its potential to modulate pain pathways effectively. This study highlighted the importance of fluorine substitution in increasing binding affinity and receptor selectivity.

Propiedades

IUPAC Name |

1-fluoro-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHJIGXCDCZLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.